Cas no 13316-13-7 (5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine)

5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its unique structure, characterized by a thiazole and pyrimidine ring fused together, offers multiple opportunities for drug discovery. The presence of a chloro and methyl substituents enhances its reactivity and specificity, making it a valuable tool for synthesizing novel bioactive molecules. This compound is well-suited for exploring its pharmacological properties in various therapeutic areas.
5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine structure
13316-13-7 structure
Product name:5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine
CAS No:13316-13-7
MF:C6H4N3SCl
Molecular Weight:185.63406
CID:1080252
PubChem ID:83828889

5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine
    • 5-Chloro-7-methylthiazolo[5,4-d]pyrimidine
    • 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
    • Z1551943397
    • DB-306689
    • EN300-6779210
    • 13316-13-7
    • SCHEMBL16541497
    • インチ: InChI=1S/C6H4ClN3S/c1-3-4-5(11-2-8-4)10-6(7)9-3/h2H,1H3
    • InChIKey: RQLRQLRJVGGLEX-UHFFFAOYSA-N
    • SMILES: CC1=C2C(=NC(=N1)Cl)SC=N2

計算された属性

  • 精确分子量: 184.9814460g/mol
  • 同位素质量: 184.9814460g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 157
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 66.9Ų

5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P020N4L-250mg
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
13316-13-7 95%
250mg
$664.00 2023-12-22
1PlusChem
1P020N4L-2.5g
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
13316-13-7 95%
2.5g
$2449.00 2023-12-22
1PlusChem
1P020N4L-5g
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
13316-13-7 95%
5g
$3595.00 2023-12-22
Aaron
AR020NCX-1g
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
13316-13-7 95%
1g
$1381.00 2023-12-16
1PlusChem
1P020N4L-100mg
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
13316-13-7 95%
100mg
$485.00 2023-12-22
Aaron
AR020NCX-50mg
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
13316-13-7 95%
50mg
$340.00 2023-12-16
Aaron
AR020NCX-250mg
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
13316-13-7 95%
250mg
$695.00 2023-12-16
Aaron
AR020NCX-5g
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
13316-13-7 95%
5g
$3955.00 2023-12-16
Aaron
AR020NCX-10g
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
13316-13-7 95%
10g
$5850.00 2023-12-16
1PlusChem
1P020N4L-50mg
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
13316-13-7 95%
50mg
$335.00 2023-12-22

5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine 関連文献

5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidineに関する追加情報

Introduction to 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine (CAS No. 13316-13-7)

5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 13316-13-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazolo[5,4-d]pyrimidine class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The structural features of 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine, including the presence of a chlorine substituent at the 5-position and a methyl group at the 7-position, contribute to its unique chemical properties and biological interactions.

The significance of 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine lies in its versatility as a pharmacophore. Thiazolo[5,4-d]pyrimidine derivatives have been extensively studied for their roles in modulating various biological pathways, particularly those involved in cancer metabolism and immune responses. Recent advancements in drug discovery have highlighted the potential of this scaffold in developing novel therapeutic agents. The chlorine substituent enhances the electrophilicity of the molecule, making it a valuable intermediate in synthesizing more complex pharmacological entities.

In the realm of oncology research, 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine has been explored for its ability to interfere with key metabolic processes in cancer cells. Specifically, studies have demonstrated its potential to inhibit enzymes such as thiamine pyrophosphate synthase (TPPS), which is crucial for pyruvate dehydrogenase complex activity—a critical component in cellular energy metabolism. By targeting these metabolic pathways, 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine and its derivatives may offer a novel approach to combating drug-resistant cancers.

Moreover, the methyl group at the 7-position of 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine plays a pivotal role in modulating the compound's bioavailability and binding affinity to biological targets. This structural feature has been leveraged to optimize drug-like properties, enhancing both efficacy and selectivity. Computational modeling and high-throughput screening have been instrumental in identifying derivatives with improved pharmacokinetic profiles.

Recent clinical trials have begun to shed light on the therapeutic potential of 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine in treating solid tumors and hematological malignancies. Preliminary results suggest that when combined with existing chemotherapeutic agents or targeted therapies, this compound can exhibit synergistic effects, leading to enhanced tumor suppression and reduced side effects. The ability of 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine to modulate both extracellular signal-regulated kinases (ERK) and nuclear factor kappa B (NF-κB) pathways further underscores its multifaceted role in cancer therapy.

The synthesis of 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include cyclization reactions facilitated by sulfur-containing reagents, followed by functional group transformations such as chlorination and methylation. Advances in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste and reducing environmental impact.

In conclusion, 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine (CAS No. 13316-13-7) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of cancer metabolism and immune modulation continues to evolve, compounds like 5-Chloro-7-methyl-thiazolo[5,4-d]pyrimidine are poised to play a critical role in next-generation drug discovery efforts.

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